![molecular formula C11H17F3N2O3 B1450175 3,9-二氮杂螺[5.5]十一烷-2-酮 2,2,2-三氟乙酸盐 CAS No. 1914148-54-1](/img/structure/B1450175.png)

3,9-二氮杂螺[5.5]十一烷-2-酮 2,2,2-三氟乙酸盐

描述

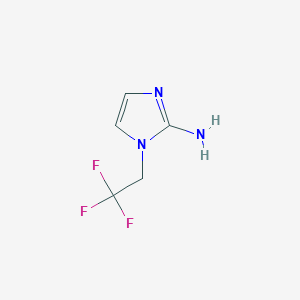

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is a chemical compound that falls under the category of 5-substituted 1-oxa-3,9-diazaspiro[5.5]undecan-2-one compounds . These compounds have been reported to inhibit the activity of geranylgeranyltransferase I .

Synthesis Analysis

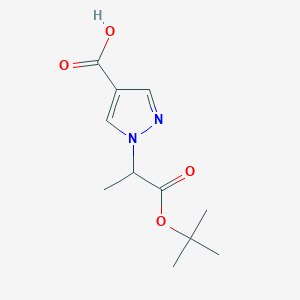

The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate involves various chemical reactions. The patents provide a detailed description of the synthesis process, including the use of different groups such as C3-C4-cycloalkyl, Cs-Cs-cycloalkyl, C4-C6-cycloalkenyl, Cs-Ce-cycloalkyloxymeans, and 4- to 7-membered heterocycloalkyl .Molecular Structure Analysis

The molecular structure of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate is complex, with various groups attached to the core structure . The structure includes a spiro[5.5]undecan-2-one core, with various substituents attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the formation of intermediate compounds .科学研究应用

Medicinal Chemistry: METTL3 Inhibition

In medicinal chemistry, this compound has been utilized as a potent and selective inhibitor of METTL3 , a key enzyme in the m6A RNA methylation process. The optimization of this compound has led to a 1400-fold potency improvement, with an IC50 of 5 nM, indicating its high efficacy in inhibiting METTL3 . This has significant implications for diseases where m6A dysregulation is a factor, such as certain cancers and type 2 diabetes.

Epitranscriptomics: RNA Modification Studies

The compound’s role in epitranscriptomics is crucial, as it helps in studying RNA modifications, particularly N6-methyladenosine (m6A). By inhibiting METTL3, researchers can explore the dynamic nature of m6A modifications and their impact on gene expression regulation, which ranges from splicing to translation and stability .

Oncology: Cancer Research

In cancer research, the compound’s ability to modulate m6A levels provides a pathway to investigate the epigenetic mechanisms in acute myeloid leukemia (AML) and other malignancies. It aids in understanding how m6A modifications influence cancer progression and may lead to the development of targeted therapies .

Virology: Antiviral Drug Development

The compound has shown potential in antiviral drug development. Its derivatives have been tested for antiviral activities, with one derivative demonstrating an attractive combination of antiviral potency, selectivity, and a favorable pharmacokinetic profile . This opens up possibilities for new treatments against viral infections.

Pharmacokinetics: Drug Optimization

In the field of pharmacokinetics, the compound’s derivatives have been optimized for better drug-like properties. This includes improving absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for the development of orally bioavailable medications .

Structural Biology: Protein Crystallography

The compound has been used in structural biology, particularly in protein crystallography-based medicinal chemistry optimization. This approach has been instrumental in improving the potency of METTL3 inhibitors, providing insights into the structural basis of their efficacy .

Epigenetics: Gene Expression Regulation

As an epigenetic modulator, the compound plays a role in gene expression regulation by affecting m6A levels in cellular RNA. This has implications for understanding biological processes like the circadian clock, stem cell differentiation, and even viral gene expression .

Biochemistry: Enzyme Activity Modulation

Lastly, in biochemistry, the compound is used to modulate enzyme activity. By inhibiting METTL3, it affects the m6A writer system, which is responsible for installing methyl marks on RNA. This has broad implications for studying enzymatic functions in various biological contexts .

未来方向

作用机制

Target of Action

The primary target of 3,9-Diazaspiro[5Similar compounds such as 1,4,9-triazaspiro[55]undecan-2-one derivatives have been reported to be potent and selective inhibitors of METTL3 , a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The exact mode of action of 3,9-Diazaspiro[5It’s worth noting that similar compounds have been reported to interact with their targets in a competitive manner .

Biochemical Pathways

The specific biochemical pathways affected by 3,9-Diazaspiro[5Related compounds have been associated with the regulation of n6-methyladenosine (m6a), a frequent rna modification . Abnormal levels of m6A have been correlated with certain cancers, such as acute myeloid leukemia (AML) and lymphomas, among others .

Pharmacokinetics

The pharmacokinetic properties of 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate indicate high gastrointestinal absorption and it is a P-gp substrate . The compound has a Log Po/w (iLOGP) of 1.49, indicating its lipophilicity .

Result of Action

The molecular and cellular effects of 3,9-Diazaspiro[5Similar compounds have been reported to reduce the m6a/a level of polyadenylated rna in certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3,9-Diazaspiro[5It’s worth noting that similar compounds have shown mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .

属性

IUPAC Name |

3,9-diazaspiro[5.5]undecan-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.C2HF3O2/c12-8-7-9(3-6-11-8)1-4-10-5-2-9;3-2(4,5)1(6)7/h10H,1-7H2,(H,11,12);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPHVIAXUMVJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCNC(=O)C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)

![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)

![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)

![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)